Cas no 73908-04-0 (3-Bromo-3-ethylpentane)

3-Bromo-3-ethylpentane is a brominated hydrocarbon with the molecular formula C₇H₁₅Br, featuring a tertiary bromine center. This compound is commonly utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions and Grignard reagent formation. Its branched alkyl structure enhances steric effects, influencing reactivity in selective transformations. The presence of the bromine atom at a tertiary carbon makes it a valuable precursor for constructing complex molecular frameworks. Suitable for use in research and industrial applications, 3-Bromo-3-ethylpentane is characterized by its stability under standard conditions and compatibility with a range of synthetic protocols. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
3-Bromo-3-ethylpentane structure
3-Bromo-3-ethylpentane structure
Product name:3-Bromo-3-ethylpentane
CAS No:73908-04-0
MF:C7H15Br
MW:179.098001718521
MDL:MFCD26127370
CID:2503108

3-Bromo-3-ethylpentane Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-3-ethylpentane
    • triethylcarbinyl bromide
    • Pentane, 3-bromo-3-ethyl-
    • AK402193
    • FCH2424308
    • MDL: MFCD26127370
    • Inchi: 1S/C7H15Br/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3
    • InChI Key: VBWMTSXDBBJVHP-UHFFFAOYSA-N
    • SMILES: BrC(C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 47.1
  • Topological Polar Surface Area: 0

3-Bromo-3-ethylpentane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B39740-250mg
3-Bromo-3-ethylpentane
73908-04-0 97%
250mg
¥449.0 2024-07-15
abcr
AB443470-250mg
3-Bromo-3-ethylpentane; .
73908-04-0
250mg
€154.90 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LP312-50mg
3-Bromo-3-ethylpentane
73908-04-0 97%
50mg
224.0CNY 2021-07-12
abcr
AB443470-1g
3-Bromo-3-ethylpentane; .
73908-04-0
1g
€286.00 2025-02-20
Aaron
AR003JPX-250mg
3-broMo-3-ethylpentane
73908-04-0 96%
250mg
$56.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTY137-10g
3-bromo-3-ethylpentane
73908-04-0 95%
10g
¥4824.0 2024-04-17
1PlusChem
1P003JHL-250mg
3-Bromo-3-ethylpentane
73908-04-0 97%
250mg
$61.00 2024-04-21
1PlusChem
1P003JHL-1g
3-Bromo-3-ethylpentane
73908-04-0 97%
1g
$149.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268070-10g
3-Bromo-3-ethylpentane
73908-04-0 96%
10g
¥5792.00 2024-07-28
Aaron
AR003JPX-5g
3-broMo-3-ethylpentane
73908-04-0 96%
5g
$399.00 2025-02-10

Additional information on 3-Bromo-3-ethylpentane

Professional Introduction to 3-Bromo-3-ethylpentane (CAS No. 73908-04-0)

3-Bromo-3-ethylpentane, a compound with the chemical formula C₆H₁₃Br, is a brominated alkane that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 73908-04-0, is characterized by a bromine atom substituted at the third carbon of a pentane chain, with an ethyl group also attached at the same position. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

The chemical properties of 3-Bromo-3-ethylpentane make it an attractive building block for various synthetic pathways. The presence of both a bromine atom and an ethyl group on the same carbon allows for diverse functionalization strategies, including nucleophilic substitution reactions, cross-coupling reactions, and other transformations that are pivotal in modern drug discovery. Researchers have leveraged these properties to develop efficient synthetic routes to biologically active compounds, highlighting the compound's importance in medicinal chemistry.

In recent years, the applications of 3-Bromo-3-ethylpentane have expanded beyond traditional organic synthesis into more specialized areas. For instance, its role in the synthesis of chiral compounds has been explored, particularly in the development of enantiomerically pure pharmaceuticals. The ability to introduce stereocenters selectively is crucial for many drugs, and 3-Bromo-3-ethylpentane has proven to be a versatile precursor in this context.

One of the most compelling aspects of 3-Bromo-3-ethylpentane is its utility in the preparation of complex molecular architectures. The compound's structure allows for the construction of branched alkanes that serve as scaffolds for more intricate molecules. This has been particularly useful in the design of protease inhibitors and other enzyme-targeting agents, where specific spatial arrangements of functional groups are essential for biological activity. The ability to modify these structures through controlled reactions has made 3-Bromo-3-ethylpentane a cornerstone in synthetic organic chemistry.

The pharmaceutical industry has also recognized the potential of 3-Bromo-3-ethylpentane as a key intermediate in drug development. Its incorporation into various drug candidates has led to promising results in preclinical studies. For example, derivatives of this compound have been investigated for their potential as antiviral agents, where their ability to interfere with viral replication mechanisms is being explored. Additionally, its use in synthesizing kinase inhibitors has shown promise in targeting various forms of cancer.

Advances in catalytic techniques have further enhanced the utility of 3-Bromo-3-ethylpentane. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient formation of carbon-carbon bonds using this compound as a starting material. These methods have not only improved yields but also reduced reaction times, making them highly attractive for industrial applications.

The environmental impact and sustainability considerations are also important when evaluating compounds like 3-Bromo-3-ethylpentane. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Solvent-free reactions and catalytic systems that employ recyclable materials are examples of innovations that align with these goals. Such advancements not only improve the efficiency of producing 3-Bromo-3-ethylpentane but also contribute to more sustainable chemical practices.

The future prospects for 3-Bromo-3-ethylpentane are bright, with ongoing research exploring new applications and synthetic methodologies. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential. Whether it is through developing novel drugs or creating innovative materials, 3-Bromo-3-ethylpentane is poised to remain a vital component in the chemist's toolkit.

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